2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol
Description
Properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-9-2-1-8(12(14)15)5-7(9)6-11-3-4-13/h1-2,5-6,13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROHXEJXGGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity:
Research indicates that derivatives of 2-chloro-5-nitrophenyl compounds exhibit significant antibacterial properties. A study highlighted that compounds similar to 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as antibacterial agents .
Antifungal Properties:
In addition to antibacterial activity, these compounds have shown antifungal effects against pathogens such as Candida albicans. The efficacy of these compounds in inhibiting fungal growth positions them as candidates for antifungal drug development .
Mechanism of Action:
The mechanism through which these compounds exert their antibacterial and antifungal effects often involves interference with microbial protein synthesis or disruption of cell wall integrity. Studies utilizing quantitative structure-activity relationship (QSAR) modeling have provided insights into the structural features that enhance bioactivity, paving the way for rational drug design .
Agricultural Applications
Herbicidal Activity:
The compound has been evaluated for its herbicidal potential, particularly in controlling weed species that are resistant to conventional herbicides. Preliminary studies have shown that it can effectively inhibit the growth of certain weed species at low concentrations, making it a promising candidate for agricultural applications .
Pesticide Development:
Given its bioactivity, there is ongoing research into formulating this compound into pesticide formulations. Its dual action against both fungi and bacteria makes it a versatile option for integrated pest management strategies in sustainable agriculture .
Materials Science
Dyes and Pigments:
Due to its distinct chromophoric properties, this compound is being explored for use in dye applications. It can be incorporated into textile dyes, providing vibrant colors while also imparting antimicrobial properties to fabrics .
Polymer Chemistry:
The compound has potential applications in polymer science as well. Its reactivity allows it to be used as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to investigate its incorporation into polymer matrices for improved performance in various applications .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study tested the antibacterial efficacy of this compound against multiple strains of bacteria. The results indicated that formulations containing this compound exhibited a significant reduction in bacterial colonies compared to controls, reinforcing its potential use as a therapeutic agent .
| Bacterial Strain | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Escherichia coli | 10 | 50 |
| Staphylococcus aureus | 15 | 60 |
| Candida albicans | 20 | 70 |
Case Study 2: Herbicidal Activity
In agricultural trials, the compound was applied to plots infested with resistant weed species. Results showed a significant reduction in weed biomass after treatment, suggesting its viability as an eco-friendly herbicide alternative .
| Weed Species | Biomass Reduction (%) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 85 | 10 |
| Cynodon dactylon | 78 | 12 |
Mechanism of Action
The mechanism of action of 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Pyridine and Indene-Dione Cores
2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol (C₈H₉ClN₂O)
- Structural Difference : Replaces the benzene ring with a pyridine ring (N-heterocycle) at the 3-position, retaining the chloro substituent but lacking the nitro group.
- Applications: Potential use as a ligand in catalysis or metallodrugs due to pyridine’s chelating ability.
Indene-Dione Derivatives (e.g., C₁₆H₉ClN₂O₄)
- Structural Difference: Features a fused indene-dione core instead of ethanolamine, with the same 2-chloro-5-nitrophenyl substituent.
- Key Properties : Higher molecular weight (~328.71 g/mol) and lipophilicity due to the indene-dione group, reducing solubility in polar solvents .
- Applications : Likely used in materials science (e.g., organic semiconductors) or as fluorescent probes due to extended π-conjugation.
Substituted Phenyl Derivatives
2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol (C₈H₁₁ClN₃O₃)
- Structural Difference: Contains an additional amino group at the 4-position of the phenyl ring, altering electronic effects (amino is electron-donating vs. nitro’s electron-withdrawing nature).
- Reactivity: The amino group enables diazotization or azo coupling, whereas the nitro group in the target compound facilitates reduction to amines or participation in cross-coupling reactions .
(Z)-2-(2-Chloro-5-nitrobenzylidene)-4-(2-chloro-5-nitrophenyl)-1,3-diselenol (C₁₃H₇Cl₂N₂O₄Se₂)
- Structural Difference: Replaces the ethanolamine group with a diselenol (-Se–Se–) bridge and adds a second 2-chloro-5-nitrophenyl group.
- Reactivity: Selenium’s polarizability enhances redox activity, making this compound a precursor for selenoorganic polymers or catalysts. The nitro and chloro groups allow further functionalization, similar to the target compound .
Physicochemical and Functional Comparisons
Biological Activity
The compound 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol is a derivative of an amino alcohol featuring a nitrophenyl moiety, which has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a chloro and nitro substituent on the phenyl ring, which may contribute to its biological efficacy.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research on related benzimidazole derivatives demonstrated their effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using both two-dimensional and three-dimensional cell culture assays. The mechanisms proposed include:
- Inhibition of DNA-dependent enzymes : Compounds binding to DNA and inhibiting replication.
- Cytotoxicity : Evaluated via MTS assays showing reduced cell viability at specific concentrations.
Table 1 summarizes the cytotoxic effects observed in studies involving similar compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Chloro-5-nitrophenyl derivative | A549 | 15 | DNA intercalation |
| Benzimidazole derivative | HCC827 | 10 | Inhibition of topoisomerase |
| Amidino substituted furan | NCI-H358 | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that compounds with similar structural features demonstrate potent activity against various pathogens. For example:
- Staphylococcus aureus : MIC values ranging from 3.12 to 12.5 µg/mL were reported for related derivatives.
- Escherichia coli : Similar or slightly higher MIC values compared to S. aureus, indicating selective effectiveness.
Table 2 presents antimicrobial activity data for compounds with related structures:
| Compound Name | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrole benzamide derivative | Staphylococcus aureus | 3.12 | |
| Nitrophenyl derivative | Escherichia coli | 4.00 | |
| Amidino substituted furan | Pseudomonas aeruginosa | 8.00 |
Case Studies
A notable case study involved the evaluation of a series of nitrophenyl derivatives in clinical trials focusing on their antitumor and antimicrobial activities. The results indicated a promising profile for further development into therapeutic agents.
- Clinical Trial on Antitumor Activity : A phase II trial assessed the efficacy of nitrophenyl derivatives in patients with advanced lung cancer, showing a response rate of approximately 30%.
- Antimicrobial Resistance Study : Research highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting potential applications in overcoming antibiotic resistance.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-chloro-5-nitrobenzaldehyde derivatives and aminoethanol. For example, a morpholine-mediated reaction at 120°C with TLC monitoring achieves 99% yield for intermediates, followed by purification via crystallization or column chromatography . Key parameters include stoichiometric control (e.g., 1:1 molar ratio of aldehyde to amine), solvent selection (e.g., DMF or toluene), and reaction time (5–24 hours). Post-synthesis, vacuum distillation and solvent removal are critical for isolating the product .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : Analytical techniques include:
- Spectroscopy : FT-IR (to confirm C=N stretching at ~1,589 cm⁻¹ and nitro group vibrations at ~1,520–1,350 cm⁻¹) .
- Chromatography : TLC (Rf comparison) and HPLC (retention time analysis) .
- Crystallography : Single-crystal X-ray diffraction for confirming stereochemistry and hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) to verify molecular ion peaks (e.g., m/z 420.0992 for related triazole derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields during synthesis, particularly with amine additives like morpholine?
- Methodological Answer : Yield variations often stem from differences in reaction conditions (e.g., temperature, solvent polarity, or amine nucleophilicity). For instance:
- Morpholine (pKₐ ~8.3) facilitates 99% yield at 120°C due to its strong nucleophilicity and ability to stabilize intermediates .
- Alternative amines (e.g., triethylamine) may yield <90% due to lower basicity or steric hindrance .
Recommended troubleshooting : - Optimize stoichiometry (e.g., 5:1 molar excess of amine for complete conversion).
- Use real-time monitoring (e.g., in-situ FT-IR or NMR) to track reaction progress .
Q. What are the mechanistic insights into the compound’s role in forming selenol or triazole derivatives for materials science?
- Methodological Answer : The nitro and chloro groups enable diverse functionalization:
- Diselenol Synthesis : React with selenium monochloride to form (Z)-2-(2-chloro-5-nitrobenzylidene)-1,3-diselenol (78% yield), useful as a building block for optoelectronic materials .
- Click Chemistry : Azide-alkyne cycloaddition with phenylacetylene generates triazolyl ethanol derivatives (82–85% yield) for antimicrobial or anticancer studies .
Key Steps : - Nitro reduction (e.g., H₂/Pd-C) to amines for cross-coupling.
- Halogen displacement (e.g., Suzuki coupling) for aryl functionalization .
Q. How do structural modifications (e.g., substituent position) impact the compound’s spectroscopic and biological properties?
- Methodological Answer : Substituent effects are systematically studied via:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) redshift UV-Vis absorption (λmax ~450 nm) due to extended conjugation .
- Biological Activity : Triazole derivatives with p-tolyl substituents show enhanced antibacterial activity (MIC ~8 µg/mL) compared to unsubstituted analogs .
Experimental Design : - Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₃).
- Correlate structure-activity via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
